Sultopride Sultopride Sultopride is a member of salicylamides.
Sultopride is used in Japan, Hong Kong, and Europe to treat schizophrenia. It is of the drug class atypical antipsychotics.
A benzamide derivative that is used as an antipsychotic agent for the treatment of schizophrenia. It is also used as an antidepressive agent.
Brand Name: Vulcanchem
CAS No.: 53583-79-2
VCID: VC0544228
InChI: InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)
SMILES: CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC
Molecular Formula: C17H26N2O4S
Molecular Weight: 354.5 g/mol

Sultopride

CAS No.: 53583-79-2

Inhibitors

VCID: VC0544228

Molecular Formula: C17H26N2O4S

Molecular Weight: 354.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sultopride - 53583-79-2

CAS No. 53583-79-2
Product Name Sultopride
Molecular Formula C17H26N2O4S
Molecular Weight 354.5 g/mol
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
Standard InChI InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)
Standard InChIKey UNRHXEPDKXPRTM-UHFFFAOYSA-N
SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC
Appearance Solid powder
Melting Point 181.5 °C
Description Sultopride is a member of salicylamides.
Sultopride is used in Japan, Hong Kong, and Europe to treat schizophrenia. It is of the drug class atypical antipsychotics.
A benzamide derivative that is used as an antipsychotic agent for the treatment of schizophrenia. It is also used as an antidepressive agent.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 23694-17-9 (hydrochloride)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide
amisulpride
Barnetil
DAN 2163
DAN-2163
LIN 1418
LIN-1418
N-(ethyl-1-pyrrolidinyl- 2-methyl)methoxy-2-ethylsulfonyl-5-benzamide
Solian
sultopride
sultopride hydrochloride
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8: Bressolle F, Bres J. [Determination of sulpiride and sultopride by high-performance liquid chromatography for pharmacokinetic studies]. J Chromatogr. 1985 Jun 14;341(2):391-9. French. PubMed PMID: 4030988.
9: Kamizono A, Inotsume N, Fukushima S, Nakano M, Okamoto Y. Inhibitory effects of procainamide and probenecid on renal excretion of sultopride enantiomers in rats. J Pharm Sci. 1993 Dec;82(12):1259-61. PubMed PMID: 8308707.
10: Moriuchi K, Imazu Y, Yoneda H. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain. Neurochem Res. 1995 Jan;20(1):95-9. PubMed PMID: 7739765.
11: Mizuchi A, Kitagawa N, Saruta S, Miyachi Y. Characteristics of [3H]sultopride binding to rat brain. Eur J Pharmacol. 1982 Oct 15;84(1-2):51-9. PubMed PMID: 6128237.
12: Mizuchi A, Saruta S, Kitagawa N, Miyachi Y. Development of radioimmunoassay for sultopride and sulpiride. Arch Int Pharmacodyn Ther. 1981 Dec;254(2):317-26. PubMed PMID: 7337503.
13: Lande G, Drouin E, Gauthier C, Chevallier JC, Godin JF, Chiffoleau A, Le Marec H. [Arrhythmogenic effects of sultopride chlorhydrate: clinical and cellular electrophysiological correlation]. Ann Fr Anesth Reanim. 1992;11(6):629-35. French. PubMed PMID: 1363741.
14: Jitsufuchi N, Kudo K, Tokunaga H, Imamura T. Selective determination of sultopride in human plasma using high-performance liquid chromatography with ultraviolet detection and particle beam mass spectrometry. J Chromatogr B Biomed Sci Appl. 1997 Mar 7;690(1-2):153-9. PubMed PMID: 9106039.
15: Dugas M, Le Heuzey MF. [Use of sultopride in child and adolescent psychiatry]. Neuropsychiatr Enfance Adolesc. 1984 Oct-Nov;32(10-11):557-62. French. PubMed PMID: 6395036.
16: Horikomi K, Fujita M. [Comparative study of the pharmacological properties of sultopride sulpiride and other antipsychotic drugs: influence of sultopride, sulpiride and other antipsychotic drugs on spontaneous locomotor activity and changes in locomotor activity induced by apomorphine and clonidine in mice]. Yakubutsu Seishin Kodo. 1986 Sep;6(3):339-52. Japanese. PubMed PMID: 2880435.
17: Someya T, Shimoda K, Muratake T, Nakajima E, Shirai A, Funaoka H, Yashiki T, Ishii H, Sunahara N, Takahashi S. Establishment of enzyme immunoassay for measuring serum sultopride levels. Ther Drug Monit. 2001 Jun;23(3):277-81. PubMed PMID: 11360038.
18: Gadisseux JF, Fournaux J, Hallet J, Ferriere G. [Sultopride, treatment of choice for psychomotor agitation in severe encephalopathy. 33 cases in a neuropediatric milieu]. Acta Neurol Belg. 1982 Nov-Dec;82(6):327-38. French. PubMed PMID: 7164767.
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PubChem Compound 5357
Last Modified Nov 11 2021
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